molecular formula C23H28N4O B3901234 2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,8-dimethylquinoline-4-carboxamide

2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,8-dimethylquinoline-4-carboxamide

Cat. No.: B3901234
M. Wt: 376.5 g/mol
InChI Key: RPSDWXVQGYFXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a pyrimidine ring and a quinoline ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, and the quinoline is a fused ring system containing a benzene ring and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring substituted with a tert-butyl group, and a quinoline ring substituted with isopropyl and dimethyl groups. The carboxamide group would be attached to the quinoline ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyrimidine and quinoline rings could allow for various substitution reactions. The carboxamide group might also participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrimidine and quinoline rings, the tert-butyl, isopropyl, and dimethyl substitutions, and the carboxamide group .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing quinoline rings are often involved in biological activity, including potential antimalarial and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for various uses based on the known activities of similar compounds. For example, quinoline derivatives have been studied for their potential antimalarial and anticancer activities .

Properties

IUPAC Name

2-(2-tert-butylpyrimidin-5-yl)-N,8-dimethyl-N-propan-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-14(2)27(7)21(28)18-11-19(26-20-15(3)9-8-10-17(18)20)16-12-24-22(25-13-16)23(4,5)6/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSDWXVQGYFXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=C(N=C3)C(C)(C)C)C(=O)N(C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,8-dimethylquinoline-4-carboxamide
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2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,8-dimethylquinoline-4-carboxamide
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2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,8-dimethylquinoline-4-carboxamide
Reactant of Route 4
2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,8-dimethylquinoline-4-carboxamide
Reactant of Route 5
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2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,8-dimethylquinoline-4-carboxamide
Reactant of Route 6
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2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,8-dimethylquinoline-4-carboxamide

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